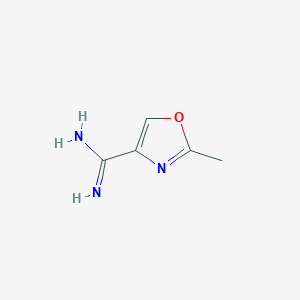

2-Methyl-1,3-oxazole-4-carboximidamide

Description

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-methyl-1,3-oxazole-4-carboximidamide |

InChI |

InChI=1S/C5H7N3O/c1-3-8-4(2-9-3)5(6)7/h2H,1H3,(H3,6,7) |

InChI Key |

FJZKIELINPZRLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CO1)C(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Utility of 2-Methyl-1,3-oxazole-4-carboximidamide

Executive Summary

2-Methyl-1,3-oxazole-4-carboximidamide is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive fused ring systems. As a functionalized oxazole, it combines the electron-withdrawing character of the 1,3-oxazole core with the high nucleophilicity of the amidine group. This dual nature makes it an indispensable intermediate for constructing pyrimidine-based kinase inhibitors , IRAK4 inhibitors , and other pharmaceutical agents requiring a rigid, polar scaffold.

This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and reactivity profiles, designed for medicinal chemists and process scientists.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The 2-methyl substitution on the oxazole ring blocks the metabolically labile C2 position, enhancing stability compared to the unsubstituted parent oxazole. The C4-amidine moiety serves as a "bidentate nucleophile," essential for cyclization reactions.

Table 1: Physicochemical Specifications

| Property | Data / Prediction | Confidence |

| IUPAC Name | 2-Methyl-1,3-oxazole-4-carboximidamide | High |

| Molecular Formula | C₅H₇N₃O | High |

| Molecular Weight | 125.13 g/mol | High |

| CAS Number (Precursor) | 23012-17-1 (Acid form) | High |

| Appearance | Off-white to pale yellow solid (HCl salt) | High (Analog based) |

| pKa (Amidine) | 10.5 – 11.2 (Predicted) | Medium |

| pKa (Oxazole N) | ~0.8 (Very weak base) | High |

| LogP | -0.5 to 0.2 (Hydrophilic) | Medium |

| H-Bond Donors | 3 (Amidine NH/NH₂) | High |

| H-Bond Acceptors | 2 (Oxazole N, O) | High |

Note on pKa: The amidine group is typically strongly basic (pKa ~12). However, the electron-withdrawing nature of the oxazole ring at the C4 position inductively stabilizes the neutral form, slightly lowering the pKa of the conjugate acid compared to aliphatic amidines.

Synthetic Pathways (Graphviz Visualization)

The synthesis of 2-methyl-1,3-oxazole-4-carboximidamide typically proceeds via the Pinner Reaction , starting from the corresponding nitrile.[1] The nitrile itself is derived from the carboxylic acid or amide precursors.

Diagram 1: Synthetic Workflow & Pyrimidine Cyclization

Caption: Step-wise synthesis from commercial acid precursor to the target amidine and subsequent heterocycle formation.

Reactivity Profile & Applications

Nucleophilic Cyclization (The "Warhead" Role)

The primary utility of this compound is its reaction with 1,3-electrophiles (e.g., malonates,

-

Mechanism: The amidine nitrogen attacks the carbonyl carbon of the electrophile, followed by cyclization and dehydration.

-

Product: This yields oxazolo[5,4-d]pyrimidines or linked oxazolyl-pyrimidine systems, which are privileged scaffolds in kinase inhibition (e.g., inhibiting ATP binding sites).

Hydrolytic Stability

-

Acidic Conditions: The amidine functionality is stable as a salt (e.g., Hydrochloride) but can hydrolyze back to the amide or ester under prolonged heating in strong aqueous acid.

-

Basic Conditions: The free base is relatively unstable and should be generated in situ or stored at low temperatures to prevent dimerization or hydrolysis.

Detailed Experimental Protocols

Protocol A: Synthesis via Pinner Reaction

Objective: Convert 2-methyl-1,3-oxazole-4-carbonitrile to the carboximidamide HCl salt.

Reagents:

-

2-Methyl-1,3-oxazole-4-carbonitrile (1.0 eq)

-

Anhydrous Ethanol (Solvent)[1]

-

HCl gas (dried through

trap) -

Ammonia (7N in Methanol)

-

Diethyl ether (for precipitation)

Step-by-Step Methodology:

-

Imidate Formation:

-

Dissolve the nitrile (e.g., 10 mmol) in anhydrous ethanol (20 mL) in a flame-dried round-bottom flask.

-

Cool the solution to 0°C using an ice/salt bath.

-

Bubble dry HCl gas slowly through the solution for 30–45 minutes until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis to the ester.

-

Seal the flask and store at 4°C for 16–24 hours. A white precipitate (imidate hydrochloride) may form.

-

Concentrate the solvent in vacuo (keep temperature < 40°C) to yield the ethyl imidate intermediate.

-

-

Ammonolysis:

-

Resuspend the crude imidate in anhydrous ethanol (10 mL).

-

Add 7N ammonia in methanol (3.0 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Monitoring: Use TLC (eluent: DCM/MeOH 9:1) or LC-MS to confirm disappearance of the imidate.[1]

-

-

Isolation:

-

Concentrate the reaction mixture to dryness.

-

Triturate the residue with cold diethyl ether to remove non-polar impurities.

-

Filter the white solid (Amidine HCl salt) and dry under high vacuum.

-

Yield Expectation: 60–80%.

-

Protocol B: Quality Control (QC)

-

1H NMR (DMSO-d6): Look for the diagnostic methyl singlet at ~2.5 ppm and broad exchangeable protons for the amidine (

/ -

Mass Spectrometry: confirm

= 126.1.

Safety & Handling Guidelines

-

Hazards: Amidine salts are generally irritants. The free base is corrosive. Precursors like POCl₃ (if making the nitrile) are highly toxic and corrosive.

-

Storage: Store the Hydrochloride salt in a desiccator at -20°C. Amidines are hygroscopic; moisture absorption leads to hydrolysis (ammonia smell indicates decomposition).

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially when handling HCl gas and ammonia.

References

-

BenchChem. (2025).[2][3][1] Synthesis of Oxazole-4-carboximidamide: An Application Note and Detailed Protocol. Retrieved from

-

PubChem. (2025).[4] 2-Methyloxazole-4-carboxylic acid (CAS 23012-17-1) Data.[5][6][7][8] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 2-Methyloxazole-4-carboxylic acid. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of 1,3-Oxazoles. Retrieved from

-

ChemSynthesis. (2025). Synthesis and physical properties of CAS 23062-17-1. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 2-methyl-1,3-oxazole-4-carboxylate | C6H7NO3 | CID 10855551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-甲基噁唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. 23012-17-1|2-Methyloxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 2-Methyloxazole-4-carboxylic acid 97 23012-17-1 [sigmaaldrich.com]

Physical Properties & Characterization of 2-Methyl-1,3-oxazole-4-carboximidamide

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

2-Methyl-1,3-oxazole-4-carboximidamide represents a specialized heterocyclic scaffold often utilized in fragment-based drug discovery (FBDD). Structurally, it combines a polar 1,3-oxazole core with a highly basic carboximidamide (amidine) tail.

This architecture renders the molecule a potent P1 fragment for targeting trypsin-like serine proteases (e.g., Thrombin, Factor Xa), where the amidine moiety mimics the arginine side chain to form critical salt bridges with Aspartate residues in the S1 pocket.

This guide details the physicochemical profile, synthetic accessibility, and handling protocols required to integrate this compound into high-throughput screening or lead optimization campaigns.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a 5-membered aromatic oxazole ring substituted at the C2 position with a methyl group and at the C4 position with a carboximidamide group.

-

Core: 1,3-Oxazole (Aromatic, weakly basic).[1]

-

Pharmacophore: Carboximidamide (Amidine, strongly basic).

-

Key Interaction: The amidine group acts as a bidentate hydrogen bond donor and a cationic anchor at physiological pH.

Figure 1: Structural decomposition of the target molecule highlighting functional regions.

Computed & Predicted Properties Table

Note: Experimental values for the specific free base are rare due to its tendency to be handled as a salt. Values below represent high-confidence predictions based on fragment contributions.

| Property | Value (Free Base) | Value (HCl Salt) | Context |

| Molecular Formula | C₅H₇N₃O | C₅H₇N₃O[2][3] · HCl | Salt form is standard for stability. |

| Molecular Weight | 125.13 g/mol | 161.59 g/mol | Low MW fragment (<200 Da). |

| Physical State | Solid (Low MP) | Crystalline Solid | Salt MP typically >200°C (dec). |

| pKa (Amidine) | ~11.2 – 11.8 | N/A | Highly ionized at pH 7.4. |

| pKa (Oxazole) | ~0.8 | N/A | Protonates only in strong acid. |

| LogP (Octanol/Water) | -0.5 to 0.2 | N/A | Highly hydrophilic. |

| LogD (pH 7.4) | -2.5 to -3.0 | N/A | Exists as cation in plasma. |

| TPSA | ~69 Ų | N/A | High polar surface area for size. |

Solid-State & Solution Phase Chemistry

The "Salt" Necessity

Researchers must recognize that 2-Methyl-1,3-oxazole-4-carboximidamide is kinetically unstable as a free base. The amidine group is prone to hydrolysis (generating the amide) and air oxidation.

-

Recommendation: Always synthesize, store, and weigh this compound as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Storage in a desiccator at -20°C is mandatory to prevent "gumming."

Solubility Profile

-

Water: High solubility (>50 mg/mL) for the salt form due to the cationic charge.

-

DMSO: Soluble (>100 mM). Suitable for stock solutions.

-

Non-polar Solvents (Hexane, Et2O): Insoluble. Useful for washing away impurities during precipitation.

Stability & Hydrolysis

The amidine carbon is electrophilic. In basic aqueous conditions (pH > 12), the amidine hydrolyzes to the corresponding primary amide (2-methyloxazole-4-carboxamide).

-

Half-life: Stable at pH 1–7. Hydrolysis accelerates at pH > 10.

-

Detection: Monitor purity via LC-MS. The amide impurity appears as M+1 (127 Da vs 126 Da for amidine, +1 Da mass shift due to O vs NH).

Synthetic Accessibility & Workflow

The most reliable route to this scaffold is the Pinner Synthesis , converting the nitrile precursor to the amidine via an imidate intermediate. This ensures the isolation of the stable HCl salt.

Figure 2: Pinner synthesis workflow. Strict exclusion of water in Step 1 is required to prevent ester formation.

Protocol Summary

-

Imidate Formation: Dissolve 2-methyl-1,3-oxazole-4-carbonitrile in anhydrous ethanol. Bubble dry HCl gas at 0°C until saturation. Stir 12–24h.[4] Precipitate with diethyl ether to isolate the imidate salt.

-

Ammonolysis: Resuspend imidate salt in ammonia-saturated ethanol. Stir at room temperature for 4h.

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Ether to yield white crystalline needles.

Experimental Characterization Protocols

pKa Determination (Potentiometric Titration)

Because the amidine pKa (~11.5) is outside the standard range of many rapid assays, a potentiometric titration is required for accuracy.

-

Instrument: Sirius T3 or standard pH meter with micro-burette.

-

Solvent: Water (requires no cosolvent due to high solubility).

-

Method:

-

Dissolve 5 mg of the HCl salt in 10 mL degassed water.

-

Titrate with 0.1 M NaOH from pH 2.0 to pH 12.5.

-

Expectation: A single inflection point around pH 11.5 representing the deprotonation of the amidinium to the free base.

-

Note: Rapid titration is necessary at high pH to minimize hydrolysis.

-

Solubility Assay (Thermodynamic)

-

Add excess solid (HCl salt) to phosphate buffer (pH 7.4).

-

Incubate at 25°C with shaking for 24 hours.

-

Filter (0.45 µm PVDF).

-

Quantify filtrate via HPLC-UV (254 nm).

-

Target Concentration: >10 mM is expected.

-

References

-

Synthesis of Oxazole-4-carboximidamide Protocols. BenchChem Application Notes. (2025).[4][5][6][7] Detailed protocol for Pinner reaction on oxazole nitriles.

-

Oxazole Chemistry & Properties. The Pharma Innovation Journal, 2016; 5(12): 23-29. Review of oxazole ring basicity and stability.

-

Functionality of Amidines. Semantic Scholar / Chemistry Reviews. General pKa and hydrolysis rates of aromatic amidines.

-

PubChem Compound Summary: 2-Methyloxazole-4-carboxylic acid. National Center for Biotechnology Information. Physicochemical data for the carboxylic acid analog.[3][8]

-

Microwave-Assisted Synthesis of Oxazoles. ACS Omega, 2020. Structural characterization data (NMR/MS) for substituted oxazoles.

Sources

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. 1,3-Oxazole-2-carboxamide | C4H4N2O2 | CID 18542107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-methyl-1,3-oxazole-4-carboxylate | C6H7NO3 | CID 10855551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-methyl-1,3-oxazole-4-carboxylate | C7H9NO3 | CID 10402496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methyloxazole-4-carboxylic acid 97 23012-17-1 [sigmaaldrich.com]

2-Methyl-1,3-oxazole-4-carboximidamide: Technical Monograph

Executive Summary

2-Methyl-1,3-oxazole-4-carboximidamide (often utilized as the hydrochloride salt) is a specialized heterocyclic building block and pharmacophore used in medicinal chemistry.[1][2] Its core structure features a 1,3-oxazole ring substituted with a methyl group at the C2 position and a carboximidamide (amidine) group at the C4 position.

This compound is critically important in drug discovery as a bioisostere of the guanidine group (found in Arginine). It is frequently employed to design inhibitors for serine proteases (e.g., Thrombin, Factor Xa, Trypsin) where the amidine moiety forms a salt bridge with the aspartate residue in the enzyme's S1 specificity pocket.

Key Identifiers

| Property | Detail |

| Chemical Name | 2-Methyl-1,3-oxazole-4-carboximidamide |

| CAS Number (HCl) | 2580248-48-0 |

| CAS Number (Free Base) | 1541489-02-4 |

| Molecular Formula | C₅H₇N₃O (Free Base) / C₅H₈ClN₃O (HCl) |

| Molecular Weight | 125.13 g/mol (Free Base) / 161.59 g/mol (HCl) |

| SMILES | CC1=NC(C(N)=N)=CO1 |

Chemical Identity & Physicochemical Properties[3][5][6][8]

The oxazole ring provides a rigid scaffold that orients the amidine group for optimal binding. Unlike flexible aliphatic amidines, the oxazole-linked amidine has a defined vector, reducing the entropic penalty upon binding to a protein target.

Structural Analysis

-

Oxazole Ring : A 5-membered aromatic heterocycle containing oxygen and nitrogen. It is less basic than imidazole but acts as a weak hydrogen bond acceptor.

-

Amidine Group : A highly basic functional group (

). At physiological pH (7.4), it exists predominantly in its protonated (cationic) form, essential for electrostatic interactions with anionic residues (e.g., Asp189 in Trypsin). -

2-Methyl Group : Provides metabolic stability by blocking the C2 position from oxidative metabolism and can contribute to hydrophobic interactions in the S1' or S2 pockets of enzymes.

Physicochemical Data Table

| Parameter | Value (Predicted/Experimental) | Significance |

| pKa (Amidine) | ~11.5 | High basicity; ensures protonation at pH 7.4. |

| LogP | -0.5 to 0.2 | Low lipophilicity due to polarity; good water solubility. |

| PSA (Polar Surface Area) | ~65 Ų | Favorable for membrane permeability if balanced with lipophilic tails. |

| H-Bond Donors | 3 (Amidine) | Critical for H-bonding networks in active sites. |

| H-Bond Acceptors | 2 (Oxazole N, O) | Secondary binding interactions. |

Synthetic Pathways

The synthesis of 2-methyl-1,3-oxazole-4-carboximidamide typically proceeds via the Pinner Reaction starting from the corresponding nitrile. This method is preferred for its reliability in generating the amidine functionality without hydrolyzing the oxazole ring.

Pathway: Pinner Synthesis from Nitrile

This protocol converts 2-methyloxazole-4-carbonitrile (CAS 89282-09-7) into the imidate intermediate, followed by ammonolysis to the amidine.

Step 1: Formation of Imidate Ester (Pinner Salt)

-

Reagents : 2-methyloxazole-4-carbonitrile, Dry HCl gas, Anhydrous Methanol/Ethanol.

-

Conditions : 0°C to Room Temperature, anhydrous conditions.

-

Mechanism : The nitrile nitrogen is protonated by HCl, activating the carbon for nucleophilic attack by the alcohol oxygen.

-

Product : Ethyl 2-methyloxazole-4-carbimidate hydrochloride.

Step 2: Ammonolysis to Amidine

-

Reagents : Methanolic Ammonia (7N NH₃ in MeOH) or Ammonium Carbonate.

-

Conditions : Sealed tube or pressure vessel, Room Temperature to 50°C.

-

Mechanism : Ammonia displaces the alkoxy group of the imidate to form the amidine.

Visualization of Synthesis Workflow

Figure 1: Step-wise synthesis via the Pinner reaction method.

Biological Relevance & Applications[6]

Serine Protease Inhibition

The primary application of this molecule is as a P1 fragment in the design of serine protease inhibitors.

-

Mechanism : The amidine group mimics the guanidinium side chain of Arginine (Arg).

-

Target Interaction : In enzymes like Thrombin (coagulation), Trypsin (digestion), or Matriptase (cancer), the active site contains a deep "S1 pocket" with an Aspartic Acid residue (e.g., Asp189). The protonated amidine forms a bidentate salt bridge with the carboxylate of Asp189.

-

Selectivity : The 2-methyl-oxazole scaffold allows for specific orientation. By extending the molecule at the 2-position or modifying the oxazole, researchers can tune selectivity between homologous proteases (e.g., Factor Xa vs. Thrombin).

Pharmacophore Model

Figure 2: Interaction model of the amidine pharmacophore within a protease active site.

Analytical Characterization

To validate the synthesis of 2-methyl-1,3-oxazole-4-carboximidamide HCl, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR)

-

Solvent : DMSO-d₆ (Amidine protons exchange in D₂O).

-

Key Signals :

-

δ ~2.45 ppm (s, 3H) : Methyl group at C2.

-

δ ~8.80 ppm (s, 1H) : Oxazole ring proton at C5.

-

δ ~9.0-9.5 ppm (br s, 4H) : Amidine protons (

). Note: These often appear as two broad singlets or one very broad hump depending on rotation and exchange rates.

-

Mass Spectrometry (LC-MS)

-

Ionization : ESI+ (Electrospray Ionization).

-

Parent Ion :

m/z (for C₅H₇N₃O). -

Fragmentation : Loss of NH₃ (

) is a common fragmentation pathway for amidines.

HPLC Purity Check

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase : Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Note: TFA is required to maintain the protonation state and prevent peak tailing of the basic amidine.

-

-

Detection : UV at 210-220 nm (Amidine absorption) and ~254 nm (Oxazole aromatic).

Safety & Handling

Signal Word : WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation.[3] | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation.[3] | Use safety goggles.[3] |

| STOT-SE | H335: May cause respiratory irritation.[3] | Handle in a fume hood. |

| Storage | Hygroscopic (HCl salt). | Store under inert gas (Argon/Nitrogen) at 2-8°C. |

Handling Protocol : Amidines are strong bases. The free base absorbs CO₂ from the air to form carbonates. Always handle the hydrochloride salt for stability. If the free base is required, generate it in situ using an organic base (e.g., DIPEA) immediately before the reaction.

References

-

PubChem Compound Summary . 2-Methyl-1,3-oxazole-4-carboximidamide. National Center for Biotechnology Information. Retrieved March 3, 2026. Link

-

Sigma-Aldrich / Merck . 2-Methyl-1,3-oxazole-4-carboximidamide hydrochloride Product Page. (CAS 2580248-48-0).[1] Link

-

ChemSrc . 2-Methyl-1,3-oxazole-4-carboximidamide Physicochemical Properties. Link

-

Namiki Shoji Co., Ltd . Building Blocks Catalogue - Oxazole Amidines. Link

-

BenchChem . 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride (Analog Reference). Link

Sources

A Technical Guide to 2-Methyl-1,3-oxazole-4-carboximidamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides an in-depth analysis of 2-Methyl-1,3-oxazole-4-carboximidamide, a heterocyclic compound with significant potential in medicinal chemistry. We will explore its chemical identity, a robust synthetic pathway, and its prospective applications as a therapeutic agent, particularly in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Scientific Merit of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This five-membered heterocycle, containing one nitrogen and one oxygen atom, is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The inherent aromaticity and diverse substitution patterns of the oxazole ring allow for fine-tuning of its biological activity.[3][4] The introduction of a carboximidamide group at the 4-position further enhances its drug-like properties by providing a basic center capable of forming key hydrogen bond interactions with biological targets.

This guide will focus on the specific derivative, 2-Methyl-1,3-oxazole-4-carboximidamide, and provide a comprehensive overview of its chemical biology.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: 2-Methyl-1,3-oxazole-4-carboximidamide

-

Molecular Formula: C₅H₇N₃O

-

Molecular Weight: 125.13 g/mol

-

Canonical SMILES: CC1=NC(=CO1)C(=N)N

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 69.12 Ų | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

Proposed Synthetic Pathway

A reliable synthesis of 2-Methyl-1,3-oxazole-4-carboximidamide can be achieved through a multi-step process starting from the commercially available 2-methyl-1,3-oxazole-4-carboxylic acid.[6] The proposed pathway involves the conversion of the carboxylic acid to a nitrile, followed by a Pinner reaction to yield the target carboximidamide.

Caption: Proposed synthetic workflow for 2-Methyl-1,3-oxazole-4-carboximidamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Methyl-1,3-oxazole-4-carbonitrile

-

Amide Formation: To a solution of 2-methyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the solvent under reduced pressure. Dissolve the crude acid chloride in a suitable solvent and add an excess of aqueous ammonia. Stir for 1 hour, then extract the product with an organic solvent.

-

Dehydration: To the crude 2-methyl-1,3-oxazole-4-carboxamide, add a dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride. Heat the mixture under reflux until the reaction is complete (monitored by TLC or LC-MS). After cooling, quench the reaction mixture with ice-water and extract the product. Purify by column chromatography.

Step 2: Synthesis of 2-Methyl-1,3-oxazole-4-carboximidamide (via Pinner Reaction) [7]

-

Pinner Salt Formation: Dissolve the 2-methyl-1,3-oxazole-4-carbonitrile (1.0 eq) in anhydrous ethanol at 0 °C.[7] Bubble dry hydrogen chloride gas through the solution until saturation.[7] Seal the reaction vessel and store at 4 °C for 12-24 hours, during which the Pinner salt will precipitate.[7]

-

Ammonolysis: Collect the precipitated Pinner salt by filtration under an inert atmosphere.[7] Suspend the salt in a saturated solution of ammonia in anhydrous ethanol and stir at room temperature for 2-4 hours.[7] Monitor the reaction for the disappearance of the intermediate.[7] Upon completion, remove the solvent under reduced pressure to obtain the crude 2-Methyl-1,3-oxazole-4-carboximidamide hydrochloride salt.[7] Further purification can be achieved by recrystallization.

Structural Elucidation: Predicted Spectroscopic Data

The structural confirmation of 2-Methyl-1,3-oxazole-4-carboximidamide would rely on standard spectroscopic techniques. The expected data, based on analyses of similar oxazole structures, are summarized below.[3][8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (in DMSO-d₆) | δ 8.0-8.5 (s, 1H, H5 of oxazole), δ 2.4-2.6 (s, 3H, -CH₃), δ 6.0-7.0 (br s, 3H, -C(=NH)NH₂) |

| ¹³C NMR (in DMSO-d₆) | δ 160-165 (C2 of oxazole), δ 140-145 (C4 of oxazole), δ 130-135 (C5 of oxazole), δ 155-160 (C=N of carboximidamide), δ 13-15 (-CH₃) |

| IR (KBr pellet) | 3300-3400 cm⁻¹ (N-H stretching), 1650-1680 cm⁻¹ (C=N stretching), 1500-1550 cm⁻¹ (oxazole ring stretching) |

Therapeutic Potential: A Focus on Anticancer Activity

Oxazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][10] A significant number of diaryl oxazole derivatives have been identified as potent tubulin polymerization inhibitors, a well-validated mechanism for cancer chemotherapy.[11][12] These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

The structural features of 2-Methyl-1,3-oxazole-4-carboximidamide make it a compelling candidate for investigation as a tubulin polymerization inhibitor. The oxazole core can mimic the cis-stilbene conformation found in combretastatin A-4, a potent natural tubulin inhibitor.

Caption: Mechanism of action for oxazole-based tubulin polymerization inhibitors.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method to assess the inhibitory effect of 2-Methyl-1,3-oxazole-4-carboximidamide on tubulin polymerization.

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

Test compound (2-Methyl-1,3-oxazole-4-carboximidamide) dissolved in DMSO

-

Positive control (e.g., Combretastatin A-4 or Paclitaxel)

-

96-well microplates

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Reconstitute tubulin in General Tubulin Buffer to a final concentration of 3.0 mg/mL. Keep on ice.

-

Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

-

Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

-

Assay Setup:

-

In a pre-chilled 96-well plate, add the following to each well:

-

Buffer and test compound/control dilutions.

-

Tubulin solution.

-

-

Incubate the plate at 4 °C for 5 minutes.

-

-

Initiation of Polymerization:

-

Initiate the polymerization by adding GTP to each well to a final concentration of 1 mM.

-

Immediately place the plate in the microplate reader pre-heated to 37 °C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance versus time for each concentration of the test compound.

-

Determine the rate of polymerization for each concentration.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) by plotting the percentage of inhibition against the compound concentration.

-

Conclusion and Future Directions

2-Methyl-1,3-oxazole-4-carboximidamide represents a promising chemical entity with a high potential for development as a novel therapeutic agent. Its structural similarity to known tubulin polymerization inhibitors suggests that its primary therapeutic application may lie in the field of oncology. The synthetic route outlined in this guide provides a practical approach to obtaining this compound for further investigation.

Future studies should focus on the biological evaluation of this compound, including its in vitro cytotoxicity against a panel of cancer cell lines and its in vivo efficacy in preclinical animal models. Further structural modifications of the oxazole core could also be explored to optimize its potency and pharmacokinetic profile.

References

-

Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. (n.d.). IRIS Unipa. Retrieved March 3, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021, May 25). ACS Medicinal Chemistry Letters. [Link]

-

Development of[11][14]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas. (2022, December 5). PubMed. [Link]

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. [Link]

-

The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

-

Selected examples of tubulin polymerization inhibitors. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

-

Pinner reaction. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

-

A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

-

(PDF) Conversion of carboxylic acids to amides under the action of tantalum(V) chloride. (2026, January 22). ResearchGate. [Link]

-

Carboxamide formation in a Pinner-type reaction. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

-

Pinner Reaction. (n.d.). SynArchive. Retrieved March 3, 2026, from [Link]

-

21.3 Reactions of Carboxylic Acids. (2023, September 20). OpenStax. [Link]

-

Converting a carboxylic acid to a primary amide. (2013, May 23). Reddit. [Link]

-

Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 3, 2026, from [Link]

-

2-methyl-1,3-oxazole-4-carboxylic acid. (2025, May 20). Chemical Synthesis Database. [Link]

-

Carbon-13 nuclear magnetic resonance spectra of oxazoles. (n.d.). Canadian Science Publishing. [Link]

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.

-

A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). PMC. [Link]

-

Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016, December 21). The Pharma Innovation. [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. Retrieved March 3, 2026, from [Link]

-

Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

-

OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Wiley. Retrieved March 3, 2026, from [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

-

(PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

-

2-methyl-1,3-oxazole. (n.d.). Stenutz. Retrieved March 3, 2026, from [Link]

-

Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026, January 9). Bentham Science. [Link]

-

2-Methyl-1,3-oxazole. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

-

Methyl 2-methyl-1,3-oxazole-4-carboxylate (C6H7NO3). (n.d.). PubChemLite. Retrieved March 3, 2026, from [Link]

- Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. (2016, August 8). CHEMISTRY & BIOLOGY INTERFACE.

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved March 3, 2026, from [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Methyl-1,3-oxazole-4-carboxylic acid | CAS 23062-17-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. ijmpr.in [ijmpr.in]

- 11. iris.unipa.it [iris.unipa.it]

- 12. The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of [1,2]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Methyl-1,3-oxazole-4-carboximidamide: Synthesis, Characterization, and Therapeutic Potential

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of pharmacologically active agents. This technical guide provides a comprehensive overview of 2-Methyl-1,3-oxazole-4-carboximidamide, a specific derivative with significant potential in drug discovery and development. While the history of this exact molecule is not extensively documented, its structural motifs suggest compelling avenues for research. This document details a robust, two-step synthetic pathway, outlines key characterization methodologies, and explores the promising therapeutic applications based on the well-established biological activities of related oxazole-containing compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical framework for laboratory synthesis and a forward-looking perspective on the compound's potential.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom. First synthesized in 1947, this scaffold has become a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The oxazole nucleus is associated with a wide array of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[1][3][4][5][6] The electronic properties and rigid planar structure of the oxazole ring allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions.

The subject of this guide, 2-Methyl-1,3-oxazole-4-carboximidamide, combines the foundational oxazole core with a carboximidamide group at the 4-position and a methyl group at the 2-position. The carboximidamide functional group is a known bioisostere for carboxylic acids and amides and can be crucial for molecular recognition and binding to biological targets. The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially enhancing its selectivity and potency. While specific literature on the discovery and history of 2-Methyl-1,3-oxazole-4-carboximidamide is sparse, the established importance of the oxazole scaffold provides a strong rationale for its synthesis and investigation as a potential therapeutic agent.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of 2-Methyl-1,3-oxazole-4-carboximidamide can be logically approached through a two-stage process. The core of this strategy involves the initial formation of a stable intermediate, 2-Methyl-1,3-oxazole-4-carbonitrile, which is then converted to the target carboximidamide. This retrosynthetic approach is illustrated in the diagram below.

Caption: Retrosynthetic analysis of 2-Methyl-1,3-oxazole-4-carboximidamide.

Synthesis and Characterization

The following section provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-1,3-oxazole-4-carboximidamide. This methodology is adapted from established procedures for the synthesis of related oxazole-4-carboximidamides.[7]

Stage 1: Synthesis of 2-Methyl-1,3-oxazole-4-carbonitrile

The initial step involves the construction of the 2-methyl-oxazole ring with a nitrile group at the 4-position. A common and effective method for this is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.

Experimental Protocol:

-

Reaction Setup: To a solution of potassium carbonate (2.0 equivalents) in methanol, add acetaldehyde (1.0 equivalent) at room temperature under a nitrogen atmosphere.

-

Addition of TosMIC: Add a solution of tosylmethyl isocyanide (1.1 equivalents) in methanol dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Methyl-1,3-oxazole-4-carbonitrile.

Stage 2: Conversion to 2-Methyl-1,3-oxazole-4-carboximidamide

The second stage involves the conversion of the nitrile group of the intermediate to the target carboximidamide. This is typically achieved via a Pinner reaction followed by ammonolysis.[7]

Experimental Protocol:

-

Pinner Salt Formation: Dissolve 2-Methyl-1,3-oxazole-4-carbonitrile (1.0 equivalent) in anhydrous ethanol and cool to 0 °C. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the flask and store at 4 °C for 12-24 hours, during which the ethyl 2-methyl-1,3-oxazole-4-carboximidate hydrochloride (Pinner salt) will precipitate.

-

Isolation of Pinner Salt: Collect the precipitated solid by filtration under a nitrogen atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and excess HCl. Dry the Pinner salt under vacuum.

-

Ammonolysis: Suspend the dried Pinner salt in a saturated solution of ammonia in anhydrous ethanol. Stir the suspension at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Final Product Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is the crude 2-Methyl-1,3-oxazole-4-carboximidamide hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-Methyl-1,3-oxazole-4-carboximidamide.

Expected Yields and Physicochemical Properties

The following table summarizes the anticipated yields for each synthetic step and the predicted physicochemical properties of the final compound.

| Parameter | Stage 1: 2-Methyl-1,3-oxazole-4-carbonitrile | Stage 2: 2-Methyl-1,3-oxazole-4-carboximidamide |

| Typical Yield | 70-90% | 60-80% |

| Molecular Formula | C₅H₄N₂O | C₅H₇N₃O |

| Molecular Weight | 108.10 g/mol | 125.13 g/mol |

| Appearance | White to off-white solid | White crystalline solid |

Note: Yields are based on typical outcomes for similar reactions and may vary.

Potential Applications and Future Directions

Given the extensive biological activities of oxazole derivatives, 2-Methyl-1,3-oxazole-4-carboximidamide represents a promising scaffold for drug discovery programs.

-

Anticancer Activity: Numerous oxazole-containing compounds have demonstrated potent anticancer properties.[6] The synthesized compound could be screened against a panel of cancer cell lines to evaluate its cytotoxic and antiproliferative effects.

-

Antimicrobial Activity: The oxazole nucleus is a key component of several antibacterial and antifungal agents.[1][8] 2-Methyl-1,3-oxazole-4-carboximidamide should be evaluated for its efficacy against a range of pathogenic bacteria and fungi.

-

Anti-inflammatory Properties: Oxazole derivatives have been investigated for their anti-inflammatory potential.[1] The target compound could be tested in relevant in vitro and in vivo models of inflammation.

Future research should focus on the biological evaluation of 2-Methyl-1,3-oxazole-4-carboximidamide. Should promising activity be identified, further structure-activity relationship (SAR) studies could be undertaken by modifying the substituents at the 2 and 5 positions of the oxazole ring to optimize potency and selectivity.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and potential investigation of 2-Methyl-1,3-oxazole-4-carboximidamide. While the specific historical and biological data for this exact molecule are not yet established in the scientific literature, the robust synthetic route detailed herein, coupled with the well-documented therapeutic potential of the oxazole scaffold, underscores its significance as a target for future research. It is our hope that this guide will serve as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutic agents.

References

-

Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]

- Process for preparing oxazole derivatives.

-

Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

-

Synthesis of oxazole-4-carbonitrile. ResearchGate. [Link]

-

Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journals. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. SpringerLink. [Link]

-

Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Eurasian Chemical Communications. [Link]

-

Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. echemcom.com [echemcom.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cbijournal.com [cbijournal.com]

The Ascendant Role of 2-Methyl-1,3-oxazole-4-carboximidamide in Contemporary Drug Discovery: A Technical Guide

Introduction: The Oxazole Scaffold as a Cornerstone of Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of numerous therapeutic agents.[3][4] From antibiotics to anticancer and anti-inflammatory drugs, the versatility of the oxazole ring system is well-documented.[2][5] This guide focuses on a specific, promising derivative: 2-Methyl-1,3-oxazole-4-carboximidamide. We will delve into its synthesis, chemical properties, and burgeoning biological significance, providing a comprehensive resource for researchers and drug development professionals.

Synthetic Strategies: Constructing the 2-Methyl-1,3-oxazole-4-carboximidamide Core

The synthesis of 2-Methyl-1,3-oxazole-4-carboximidamide can be approached through several logical pathways, primarily converging on the formation of a key intermediate, 2-methyl-1,3-oxazole-4-carbonitrile, followed by its conversion to the target carboximidamide.

Pathway 1: From 2-Methyl-1,3-oxazole-4-carboxylic Acid

A robust and versatile starting point for the synthesis is 2-methyl-1,3-oxazole-4-carboxylic acid.[6][7] This commercially available or readily synthesized precursor offers multiple avenues for elaboration to the carboximidamide functionality.

Diagram of Synthetic Pathway 1:

Caption: Synthetic route from 2-methyl-1,3-oxazole-4-carboxylic acid.

Experimental Protocols:

Step 1: Synthesis of 2-Methyl-1,3-oxazole-4-carboxamide

-

Rationale: The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A variety of coupling agents can be employed to activate the carboxylic acid for nucleophilic attack by ammonia.

-

Methodology:

-

To a solution of 2-methyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, HBTU, or EDC, 1.1 eq) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Introduce a source of ammonia, such as ammonium chloride (1.5 eq), and continue stirring at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-methyl-1,3-oxazole-4-carboxamide.

-

Step 2: Dehydration to 2-Methyl-1,3-oxazole-4-carbonitrile

-

Rationale: The dehydration of a primary amide is a classic method for the synthesis of nitriles. Various dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride being common choices.

-

Methodology:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methyl-1,3-oxazole-4-carboxamide (1.0 eq) in a suitable solvent like pyridine or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a dehydrating agent (e.g., POCl₃, 1.5 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC for the disappearance of the starting material.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude 2-methyl-1,3-oxazole-4-carbonitrile, which can be purified by column chromatography.

-

Step 3 & 4: Pinner Reaction and Ammonolysis to the Carboximidamide [8]

-

Rationale: The Pinner reaction is a reliable method for converting nitriles into imidates, which are then readily converted to carboximidamides upon treatment with ammonia.[9][10] This two-step, one-pot sequence is often efficient and high-yielding.[8]

-

Methodology:

-

Dissolve 2-methyl-1,3-oxazole-4-carbonitrile (1.0 eq) in anhydrous ethanol.

-

Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution until saturation.

-

Seal the vessel and allow it to stand at 0-4 °C for 12-24 hours, during which the imidate hydrochloride (Pinner salt) will precipitate.

-

Collect the precipitate by filtration under an inert atmosphere and wash with cold, anhydrous diethyl ether.

-

Suspend the dried Pinner salt in a saturated solution of ammonia in anhydrous ethanol.

-

Stir the suspension at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS for the formation of the product.

-

Remove the solvent under reduced pressure to yield the crude 2-Methyl-1,3-oxazole-4-carboximidamide hydrochloride.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Data Summary: Expected Yields

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Amidation | 2-Methyl-1,3-oxazole-4-carboxylic Acid | 2-Methyl-1,3-oxazole-4-carboxamide | 75-90% |

| 2 | Dehydration | 2-Methyl-1,3-oxazole-4-carboxamide | 2-Methyl-1,3-oxazole-4-carbonitrile | 70-85% |

| 3 & 4 | Pinner Reaction & Ammonolysis | 2-Methyl-1,3-oxazole-4-carbonitrile | 2-Methyl-1,3-oxazole-4-carboximidamide HCl | 60-80%[8] |

Chemical Properties and Characterization

2-Methyl-1,3-oxazole-4-carboximidamide is expected to be a crystalline solid, likely as its hydrochloride salt, with good solubility in polar protic solvents. Standard analytical techniques would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the methyl group, the oxazole ring protons, and the carboximidamide functionality.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=N and N-H bonds of the carboximidamide and the C=N and C-O bonds of the oxazole ring would be observed.

Biological Significance and Therapeutic Potential

The oxazole scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3] While specific data for 2-Methyl-1,3-oxazole-4-carboximidamide is emerging, the known activities of related oxazole-4-carboxamide and carboximidamide derivatives provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

A significant body of research highlights the anticancer potential of oxazole derivatives.[11][12] The mechanism of action often involves the induction of apoptosis, inhibition of key kinases, or interference with cell cycle progression.[13]

Potential Mechanisms of Anticancer Action:

Diagram of Potential Anticancer Mechanisms:

Caption: Potential anticancer mechanisms of 2-Methyl-1,3-oxazole-4-carboximidamide.

The carboximidamide moiety can act as a bioisostere for a carboxamide, potentially enhancing binding to target proteins through additional hydrogen bonding interactions. The 2-methyl group can influence the compound's steric and electronic properties, which may fine-tune its activity and selectivity.

Antimicrobial Activity

Oxazole derivatives have also demonstrated significant promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[5][14][15][16][17] The proposed mechanisms often involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with biofilm formation.[17] The structural features of 2-Methyl-1,3-oxazole-4-carboximidamide make it a compelling candidate for antimicrobial screening.

Workflow for Biological Evaluation:

Diagram of Biological Evaluation Workflow:

Caption: Workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

2-Methyl-1,3-oxazole-4-carboximidamide represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. Its accessible synthesis and the established biological importance of the oxazole-4-carboximidamide scaffold provide a strong impetus for its further investigation. Future research should focus on the detailed elucidation of its biological activity profile, including comprehensive screening against cancer cell lines and microbial pathogens. Structure-activity relationship (SAR) studies, involving modifications at the 2- and 5-positions of the oxazole ring, will be crucial in optimizing its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the development of novel and effective therapeutic agents based on this promising molecular framework.

References

- Synthesis of Oxazole-4-carboximidamide: An Application Note and Detailed Protocol. BenchChem. [URL: https://www.benchchem.com/application-notes/synthesis-of-oxazole-4-carboximidamide]

- Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [URL: https://www.researchgate.

- Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Cardiovascular Disease Research. [URL: https://www.jcdronline.org/jcdr/index.php/jcdr/article/view/108]

- Pinner Reaction. J&K Scientific. [URL: https://www.jk-sci.com/pinner-reaction]

- Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. ResearchGate. [URL: https://www.researchgate.net/publication/329388880_Synthesis_characterization_and_in_vitro_anticancer_evaluation_of_2-substituted_5-arylsulfonyl-13-oxazole-4-carbonitriles]

- 2-methyl-1,3-oxazole-4-carboxylic acid. Chemical Synthesis Database. [URL: http://www.chemsynthesis.com/base/chemical-structure-23062-17-1.html]

- In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. [URL: https://www.mdpi.com/2079-6382/11/6/763]

- Pinner reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pinner_reaction]

- A comprehensive review on biological activities of oxazole derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6360242/]

- Carboxamide formation in a Pinner-type reaction. a. ResearchGate. [URL: https://www.researchgate.net/figure/Carboxamide-formation-in-a-Pinner-type-reaction-a_tbl3_273766734]

- Pinner Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pinner-reaction.shtm]

- Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. [URL: http://cbijournal.com/paper/Design-and-Synthesis-of-some-Novel-oxazole-derivatives-and-their-biomedicinal-efficacy.html]

- In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10920409/]

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI. [URL: https://www.mdpi.com/1420-3049/25/22/5460]

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Asian Journal of Research in Chemistry. [URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2012-5-4-1.html]

- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [URL: https://www.derpharmachemica.

- Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/27/18/5935]

- (PDF) 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. ResearchGate. [URL: https://www.researchgate.

- 2-Methyl-1,3-oxazole-4-carboxylic acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-methyl-1-3-oxazole-4-carboxylic-acid-23062-17-1]

- (PDF) A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [URL: https://www.researchgate.

- Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxazoles.shtm]

- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences and Pharma Research. [URL: https://ijmspr.com/index.php/ijmspr/article/view/100]

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [URL: https://www.researchgate.

- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7282138/]

- Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/re/d4re00130a]

- The ammonolysis of esters in liquid ammonia. ResearchGate. [URL: https://www.researchgate.net/publication/242327732_The_ammonolysis_of_esters_in_liquid_ammonia]

- Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Eurasian Chemical Communications. [URL: https://www.eurasianchemcomm.com/index.php/ecc/article/view/112]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. cbijournal.com [cbijournal.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-Methyl-1,3-oxazole-4-carboxylic acid | CAS 23062-17-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Pinner reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]

- 15. ijmspr.in [ijmspr.in]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Methyl-1,3-oxazole-4-carboximidamide in Drug Discovery

Executive Summary

This guide details the synthesis, handling, and application of 2-Methyl-1,3-oxazole-4-carboximidamide (CAS: 1818898-67-7 for N'-OH derivative; generic amidine structure implied), a high-value heterocyclic building block. While oxazoles are ubiquitous in medicinal chemistry (e.g., in alkaloids like muscoride or drugs like oxaprozin), the 4-carboximidamide derivative represents a specific "privileged structure" for generating fused heterocycles.[1]

Its primary utility lies in its bifunctional nature: the oxazole ring provides metabolic stability and hydrogen-bonding potential, while the amidine group serves as a potent nucleophile for cyclization reactions. This scaffold is increasingly relevant in the design of PDE4 inhibitors , kinase inhibitors , and antiviral agents where a pyrimidine-oxazole or triazine-oxazole hybrid is required.

Chemical Profile & Handling

The free base of 2-methyl-1,3-oxazole-4-carboximidamide is unstable and prone to hydrolysis or dimerization. Consequently, it is almost exclusively synthesized, stored, and used as its hydrochloride salt .

| Property | Description |

| Formula | C5H7N3O · HCl |

| Molecular Weight | 161.59 g/mol (HCl salt) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in Water, MeOH, DMSO; sparingly soluble in EtOH; insoluble in Et2O, Hexanes. |

| pKa (est) | ~11.5 (Amidine group) |

| Storage | -20°C under Argon/Nitrogen. Highly hygroscopic. |

| Stability | Sensitive to moisture. The amidine moiety can hydrolyze to the amide (oxazole-4-carboxamide) if exposed to aqueous base. |

Synthetic Utility: The "Why"

The amidine group at the C4 position of the oxazole ring allows for rapid access to complex bicyclic systems via condensation with electrophiles.

-

Pathway A (Pyrimidines): Reaction with 1,3-dicarbonyls (e.g., acetylacetone,

-keto esters). This yields oxazolyl-pyrimidines, a scaffold seen in potent kinase inhibitors. -

Pathway B (Triazines): Reaction with acyl isothiocyanates or imidates.

-

Pathway C (Imidazoles): Reaction with

-haloketones (Marapodi-type cyclization).

Visualizing the Workflow

The following diagram illustrates the synthesis of the core building block and its divergent applications.

Caption: Synthesis of the amidine scaffold and its subsequent transformation into bioactive heterocycles.

Experimental Protocols

Protocol A: Synthesis of the Amidine Scaffold

Objective: Synthesize 2-methyl-1,3-oxazole-4-carboximidamide HCl starting from the nitrile precursor. Prerequisite: This protocol assumes possession of 2-methyl-1,3-oxazole-4-carbonitrile . If starting from aldehyde, use the Van Leusen reaction (TMSOTf/t-BuNC) to generate the nitrile first [1].

Step 1: Pinner Reaction (Formation of Imidate)[2]

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a gas inlet tube.

-

Dissolution: Charge the flask with 2-methyl-1,3-oxazole-4-carbonitrile (1.08 g, 10.0 mmol) and anhydrous Ethanol (10 mL).

-

Acidification: Cool the solution to 0°C using an ice/water bath.

-

Gas Addition: Gently bubble dry HCl gas through the solution for 30–45 minutes. The solution should become saturated (fumes visible).

-

Note: If HCl gas is unavailable, acetyl chloride (5.0 eq) added dropwise to the ethanol at 0°C can generate anhydrous HCl in situ, though gas is preferred for yield.

-

-

Incubation: Seal the flask tightly with a glass stopper and Parafilm. Store at 4°C (refrigerator) for 16–24 hours.

-

Isolation: A white precipitate (Ethyl imidate HCl salt) typically forms. Add cold anhydrous diethyl ether (30 mL) to force complete precipitation. Filter rapidly under Argon (hygroscopic!). Wash with cold ether.[2]

-

Checkpoint: Do not leave this solid exposed to air; it will hydrolyze to the ester. Proceed immediately to Step 2.

-

Step 2: Ammonolysis[2]

-

Preparation: In a pressure tube or sealed flask, prepare a saturated solution of Ammonia in Ethanol (7N NH3 in MeOH is also an acceptable substitute) at 0°C.

-

Addition: Add the solid Imidate salt from Step 1 directly to the cold ammonia solution.

-

Reaction: Seal the vessel and stir at Room Temperature for 4 hours.

-

Optimization: If LCMS shows incomplete conversion, heat to 40°C for 2 hours.

-

-

Workup: Concentrate the mixture to dryness under reduced pressure.

-

Purification: The residue is the crude Amidine HCl. Recrystallize from Ethanol/Ether to obtain the pure product.

-

Expected Yield: 60–80% over two steps.[2]

-

QC: Check 1H NMR (D2O or DMSO-d6). Look for disappearance of ethyl peaks (from imidate) and presence of amidine protons (broad singlets > 8.0 ppm).

-

Protocol B: Application - Synthesis of a Pyrimidine Hybrid

Objective: Condensation of the amidine with acetylacetone to form 2-(2-methyl-1,3-oxazol-4-yl)-4,6-dimethylpyrimidine . Context: This reaction mimics the synthesis of kinase inhibitor cores.

-

Reagents:

-

Amidine HCl (from Protocol A): 1.0 eq (161 mg, 1.0 mmol)

-

Acetylacetone (2,4-Pentanedione): 1.2 eq (120 mg, 1.2 mmol)

-

Sodium Ethoxide (NaOEt): 2.5 eq (21 wt% in EtOH)

-

Solvent: Anhydrous Ethanol (5 mL)

-

-

Procedure:

-

In a 25 mL vial, dissolve the Amidine HCl in ethanol.

-

Add NaOEt solution dropwise. The mixture will become cloudy (NaCl precipitation). Stir for 10 min to liberate the free amidine base.

-

Add Acetylacetone.

-

Heat the mixture to Reflux (80°C) for 6 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

-

Workup:

-

Cool to RT. Remove solvent under vacuum.

-

Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

-

Purification: Flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

-

Data Interpretation: The formation of the pyrimidine ring is confirmed by the loss of the amidine NH signals and the appearance of a new aromatic proton (pyrimidine H-5) around 7.0 ppm.

-

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting failed cyclizations.

Caption: Mechanism of Pyrimidine formation via Amidine condensation.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Pinner) | Wet Ethanol or incomplete saturation. | Dry EtOH over Mg/I2. Ensure HCl gas is bubbled until weight increases significantly. |

| Hydrolysis to Amide | Moisture ingress during Pinner salt isolation. | Perform filtration under Nitrogen/Argon. Store Pinner salt in a desiccator. |

| No Reaction in Protocol B | Amidine HCl not neutralized. | Ensure at least 1.0 eq of Base (NaOEt/NaH) is used to free the amidine before adding the electrophile. |

| Dimerization | Free amidine stored too long. | Generate the free amidine in situ only. Do not isolate the free base. |

References

-

BenchChem. (2025).[2] Synthesis of Oxazole-4-carboximidamide: An Application Note and Detailed Protocol. Retrieved from 2

-

Vertex AI Search. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorg Med Chem Lett. Retrieved from 3

-

ResearchGate. (2012). Discovery of oxazole-based PDE4 inhibitors with picomolar potency. Retrieved from 4[5]

-

Chemical Biology Interface. (2016). Design and Synthesis of some Novel oxazole derivatives. Retrieved from 6[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of oxazole-based PDE4 inhibitors with picomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cbijournal.com [cbijournal.com]

2-Methyl-1,3-oxazole-4-carboximidamide as a building block in medicinal chemistry

Topic: 2-Methyl-1,3-oxazole-4-carboximidamide as a Building Block in Medicinal Chemistry Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Versatile Bioisostere and Heterocyclic Precursor[1]

Executive Summary

In the landscape of modern medicinal chemistry, the 2-methyl-1,3-oxazole-4-carboximidamide moiety represents a high-value scaffold that bridges the gap between classical pharmacophores and novel chemical space. As a heteroaryl amidine, it functions primarily in two capacities:

-

A Bioisosteric Warhead: It serves as a robust, less basic surrogate for benzamidine in serine protease inhibitors (targeting Thrombin, Factor Xa, Trypsin).

-

A Synthetic Linchpin: It acts as a 1,3-binucleophile for the construction of fused heterocyclic systems, particularly imidazoles and pyrimidines.

This guide provides a comprehensive technical profile, mechanistic insights, and a validated synthetic protocol for integrating this building block into drug discovery workflows.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]

The oxazole ring introduces specific electronic properties that differentiate this amidine from its phenyl or alkyl counterparts. The electron-withdrawing nature of the oxazole ring (inductive effect of Oxygen, resonance of the

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | Low MW fragment (< 150 Da) ideal for FBDD (Fragment-Based Drug Discovery). | |

| Basicity (pKa) | ~9.5 – 10.5 (Estimated) | Lower than benzamidine (~11.6). This reduced basicity improves membrane permeability and oral bioavailability while maintaining ionic interactions with Asp/Glu residues in active sites. |

| LogP | ~ -0.5 to 0.2 | Highly polar; enhances water solubility of lipophilic drug cores. |

| H-Bonding | Donor (3), Acceptor (2) | Excellent capacity for directional H-bonding networks. |

| Stability | Moderate | The free base is hygroscopic and sensitive to hydrolysis; typically stored as the Hydrochloride (HCl) or Acetate salt. |

Application 1: Serine Protease Inhibition (The P1 Mimic)

Mechanism of Action: Serine proteases (e.g., Thrombin, Factor Xa) typically recognize a basic Arginine residue at the P1 position of their substrates. In synthetic inhibitors, the amidine group mimics the guanidine of Arginine, forming a critical salt bridge with an Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket.

Why 2-Methyl-oxazole?

-

Selectivity: The 2-methyl substituent provides steric bulk that can be tuned to clash with residues in off-target proteases, enhancing selectivity profiles.

-

Metabolic Stability: Unlike benzamidines, which are prone to rapid oxidative metabolism, the oxazole core is generally more resistant to CYP450 degradation.

Signaling/Interaction Pathway:

Figure 1: Mechanism of interactions between the oxazole amidine and the S1 pocket of serine proteases.

Application 2: Synthesis of Fused Heterocycles

The amidine function is a versatile "1,3-N,N-binucleophile." When reacted with 1,2- or 1,3-electrophiles, it cyclizes to form fused systems. This is particularly useful for scaffolding "privileged structures" in kinase inhibitors.

Key Transformations:

-

+

-Haloketones -

+ 1,3-Dicarbonyls (e.g., Malononitrile, Acetoacetate)

Pyrimidines (e.g., 2-(oxazol-4-yl)pyrimidines).

Detailed Experimental Protocol

Objective: Synthesis of 2-Methyl-1,3-oxazole-4-carboximidamide Hydrochloride. Route: Pinner Reaction via 2-Methyl-1,3-oxazole-4-carbonitrile.

Phase A: Synthesis of the Nitrile Precursor

Starting Material: 2-Methyl-1,3-oxazole-4-carboxamide (CAS: 100959-91-9) or Acid (CAS: 23062-17-1). Note: If starting from the acid, convert to amide first using SOCl2 followed by NH3.

Reagents: Trifluoroacetic anhydride (TFAA), Pyridine, DCM.

-

Dissolve 2-methyl-1,3-oxazole-4-carboxamide (1.0 eq) in anhydrous DCM (0.2 M).

-

Add Pyridine (2.5 eq) and cool to 0°C.

-

Dropwise add TFAA (1.2 eq) over 15 minutes.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine. Dry over Na2SO4 and concentrate.

-

Yield: Expect 85-95% of 2-methyl-1,3-oxazole-4-carbonitrile .

Phase B: The Pinner Reaction (Nitrile

Amidine)

This is the critical step requiring strict anhydrous conditions to prevent hydrolysis back to the amide.

Reagents: Dry HCl gas (or Acetyl Chloride/EtOH), Anhydrous Ethanol, Anhydrous Ammonia (gas or solution).

Step 1: Imidate Formation

-

Dissolve the nitrile (from Phase A) in anhydrous Ethanol (0.5 M).

-

Cool to 0°C.

-

Bubble dry HCl gas through the solution for 30-45 minutes until saturation. (Alternatively, add Acetyl Chloride (3.0 eq) dropwise to the ethanol solution at 0°C to generate anhydrous HCl in situ).

-

Seal the flask tightly (parafilm/stopper).

-

Store at 4°C for 16-24 hours. A white precipitate (Imidate Hydrochloride) often forms.

-

Isolation: Concentrate the solvent in vacuo at < 30°C. Add anhydrous diethyl ether to precipitate/triturate the salt. Filter quickly under Nitrogen. Do not expose to moist air.

Step 2: Ammonolysis

-

Suspend the solid Imidate Hydrochloride in anhydrous Ethanol (or Methanol).

-

Cool to 0°C.

-

Add 7N Ammonia in Methanol (excess, ~5-10 eq) or bubble NH3 gas.

-

Stir at RT for 4-12 hours.

-

Workup: Concentrate to dryness. The residue is the crude Amidine Hydrochloride.

-

Purification: Recrystallize from EtOH/Ether or Isopropanol.

-

Final Product: 2-Methyl-1,3-oxazole-4-carboximidamide Hydrochloride .

Synthetic Workflow Diagram:

Figure 2: Step-by-step synthetic workflow for the production of the amidine salt.

Expert Tips & Troubleshooting

-

Moisture Control: The most common failure mode in Pinner reactions is the presence of water during Step 1, which hydrolyzes the imidate back to the ester or amide. Use freshly distilled solvents or molecular sieves (3Å).

-

Reaction Monitoring: Nitriles are often silent in LCMS (poor ionization). Monitor Phase A by TLC (disappearance of polar amide, appearance of non-polar nitrile). Monitor Phase B by the disappearance of the starting nitrile peak in IR (CN stretch at ~2230 cm⁻¹).

-

Alternative Route: If the Pinner reaction fails due to steric hindrance (unlikely for this substrate), use the Garigipati protocol : React the amide with AlMe3 (Trimethylaluminum) followed by NH4Cl. Caution: Pyrophoric reagent.

References

-

Oxazole Synthesis & Properties: PubChem Compound Summary for CID 9255, Oxazole. National Center for Biotechnology Information (2025). Link

-

Amidine Reactivity Review: Aly, A. A., et al. "Amidines: their synthesis, reactivity, and applications in heterocycle synthesis." Arkivoc 2018.vi (2018): 85-138. Link

-

Pinner Reaction Protocol: BenchChem Application Note. "Synthesis of Oxazole-4-carboximidamide: Detailed Protocol." (2025). Link

-

Oxazole-4-Carboxamide Antivirals: Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity.[1][2] Pharmaceutics 2025, 17(11), 1477. Link[2]

-

Bioisosterism of Heterocycles: Bioisosterism: 1,2,4-Oxadiazole Rings.[3] ChemMedChem 2023, 18(9).[3] Link

Sources

- 1. Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 2-Methyl-1,3-oxazole-4-carboximidamide in agrochemicals

Application Note: Strategic Utilization of 2-Methyl-1,3-oxazole-4-carboximidamide in Agrochemical Discovery

Executive Summary